1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine
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Overview
Description
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a biphenyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 1,1’-biphenyl-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets. The biphenyl and phenylethyl groups may facilitate binding to receptors or enzymes, modulating their activity. The piperazine ring can act as a scaffold, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-[([1,1’-Biphenyl]-4-yl)methyl]-4-(2-phenylethyl)piperazine
- 1-[([1,1’-Biphenyl]-3-yl)methyl]-4-(2-phenylethyl)piperazine
Uniqueness
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine is unique due to the specific positioning of the biphenyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its isomers.
Properties
CAS No. |
918479-97-7 |
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Molecular Formula |
C25H28N2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-(2-phenylethyl)-4-[(2-phenylphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2/c1-3-9-22(10-4-1)15-16-26-17-19-27(20-18-26)21-24-13-7-8-14-25(24)23-11-5-2-6-12-23/h1-14H,15-21H2 |
InChI Key |
AALSZVMUHSDVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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